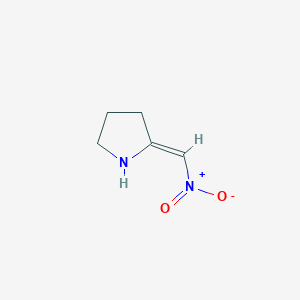

(2Z)-2-(nitromethylidene)pyrrolidine

Description

Properties

IUPAC Name |

(2Z)-2-(nitromethylidene)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-7(9)4-5-2-1-3-6-5/h4,6H,1-3H2/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMGDZMCCPSUFI-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C[N+](=O)[O-])NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C/[N+](=O)[O-])/NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 2z 2 Nitromethylidene Pyrrolidine

Acid-Mediated Transformations of Nitromethylidenepyrrolidines

The interaction of (2Z)-2-(nitromethylidene)pyrrolidine and its derivatives with strong acids initiates a cascade of complex chemical events. These transformations are pivotal in the synthesis of novel heterocyclic systems.

C,O-Diprotonation Events and Subsequent Reactions

In the presence of a superacid, the transformation of 2-(nitromethylidene)pyrrolidines begins with a crucial C,O-diprotonation event. This process involves the protonation of both a carbon atom and an oxygen atom within the molecule. This initial step is fundamental to the subsequent chemical changes the molecule undergoes.

Formation of Conjugated Iminium–Hydroxynitrilium Dications

Following diprotonation, the molecule rearranges to form highly reactive intermediates known as conjugated iminium–hydroxynitrilium dications. These species are characterized by the presence of two positively charged centers, which dictates their subsequent reactivity and intramolecular transformations.

Intramolecular Electrophilic Aromatic Substitution Reactions

When the pyrrolidine (B122466) ring is attached to an N-benzyl group bearing an activating substituent, the formed dicationic species can participate in an intramolecular electrophilic aromatic substitution. This reaction, a variation of the classic Friedel-Crafts reaction, involves the aromatic ring acting as a nucleophile, leading to the formation of a new ring system. This process is highly dependent on the nature and position of the substituents on the aromatic ring.

Cyclization Reactions Leading to Tricyclic Iminium Compounds

The cascade of reactions culminates in a cyclization that produces novel tricyclic iminium compounds. This final step in the acid-mediated transformation creates complex, fused ring systems, demonstrating the synthetic utility of the initial nitromethylidenepyrrolidine scaffold.

Reduction Chemistry of the Nitromethylidene Moiety

The nitromethylidene group is a key functional feature of this compound, and its reduction offers a pathway to other important classes of compounds.

Catalytic Hydrogenation Processes

The reduction of the nitro group within the nitromethylidene moiety can be effectively achieved through catalytic hydrogenation. This widely used method in organic synthesis employs catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Catalytic hydrogenation is often the preferred method for reducing nitro groups due to its efficiency. commonorganicchemistry.com The process involves the use of hydrogen gas or a hydrogen donor in the presence of a metal catalyst to convert the nitro group into an amino group. mdpi.comnih.gov This transformation is a cornerstone of synthetic chemistry, providing access to amines from readily available nitro compounds. nih.gov

For instance, the general conditions for such reductions can be seen in the hydrogenation of various nitroarenes, which are efficiently converted to their corresponding anilines. nih.govbohrium.com

Below is an interactive table summarizing common catalytic systems used for nitro group reductions.

| Catalyst | Hydrogen Source | Typical Substrates | Key Features |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Aromatic and aliphatic nitro compounds | High efficiency, but can also reduce other functional groups. commonorganicchemistry.com |

| Raney Nickel | Hydrogen Gas (H₂) | Aromatic and aliphatic nitro compounds | Useful when trying to avoid dehalogenation of aromatic halides. commonorganicchemistry.com |

| Palladium on Carbon (Pd/C) | Ammonium (B1175870) Formate | Aromatic nitro compounds | A method of catalytic transfer hydrogenation, avoiding the direct use of H₂ gas. mdpi.com |

| Palladium on Carbon (Pd/C) | Hydrazine Hydrate | Halogenated nitroarenes | Allows for selective reduction of the nitro group without removing halogen substituents. nih.gov |

Electrochemical Reduction Studies

The electrochemical reduction of nitro-containing organic compounds is a well-established field, often proceeding through a series of electron and proton transfer steps. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related systems like nitrones and nitroarenes. The reduction process for a nitrone, which is structurally analogous, involves a four-electron mechanism to yield an amine. nih.gov A plausible pathway for this compound would involve a multi-electron process.

A proposed mechanism would begin with the reduction of the nitro group. This typically proceeds via a nitro radical anion, which is further reduced to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the amine. Concurrently or subsequently, the polarized carbon-carbon double bond can also be reduced. The precise pathway and the final products are highly dependent on the experimental conditions, such as the electrode material, solvent, pH, and applied potential.

For instance, the electrochemical reduction of nitrones to amines has been successfully performed using a simple undivided beaker-type cell under constant current. nih.gov A similar setup could be envisioned for the target compound. It has been noted in these systems that higher current densities can be beneficial, as they may prevent intermediates from evolving into undesired secondary products. nih.gov

| Parameter | Condition/Observation in Analogous Systems | Potential Relevance for this compound |

| Mechanism | Multi-electron process, often involving initial formation of a radical anion. nih.govrsc.org | The electron-withdrawing nitro group would be the primary site of initial reduction. |

| Intermediates | Nitroso and hydroxylamine species are common. nih.gov | Formation of 2-(aminomethylidene)pyrrolidine via hydroxylamine intermediate is expected. |

| Final Product | Primary amine is the typical product of full reduction. nih.gov | The expected product of complete reduction would be 2-(aminomethyl)pyrrolidine. |

| Controlling Factors | pH, electrode material, current density, solvent. rsc.org | These factors would be crucial in controlling the selectivity between reduction of the nitro group and the C=C bond. |

In Situ Hydrogen Reduction Methods

In situ hydrogen reduction, often referred to as catalytic transfer hydrogenation (CTH), is a powerful and practical alternative to using high-pressure hydrogen gas. This method involves a catalyst and a hydrogen donor molecule that transfers hydrogen to the substrate. Common hydrogen donors include formic acid, ammonium formate, hydrazine, and sodium borohydride, while catalysts are typically based on palladium, platinum, or nickel. nih.govnih.govresearchgate.net

The reduction of the nitromethylidene moiety can be achieved using these methods. The primary target for reduction is the nitro group, which is readily converted to a primary amine under CTH conditions. A variety of substituted nitroarenes have been successfully reduced to the corresponding amines with high yields using catalysts like palladium supported on magnetic nanoparticles or mesoporous N-stabilized Co-Zn/C materials. nih.govnih.gov

The general reaction scheme for the reduction of the nitro group is as follows: R-NO₂ → R-NO → R-NHOH → R-NH₂

A key consideration for this compound is the potential for simultaneous reduction of the carbon-carbon double bond. Catalytic hydrogenation is highly effective for reducing C=C bonds. chemistrytalk.org The choice of catalyst and reaction conditions can impart chemoselectivity. For instance, Adams' catalyst (PtO₂) can sometimes be used to reduce alkenes in the presence of nitro groups without affecting the latter. wikipedia.org Conversely, certain CTH systems are highly effective for nitro group reduction while being mild enough to spare other reducible groups. researchgate.net

| Catalyst System | Hydrogen Donor | Typical Substrate | Key Features |

| Pd@Fe₃O₄ | Tetrahydroxydiboron (in H₂O) | Nitroarenes | Magnetically recoverable, high efficiency. nih.gov |

| Co-Zn/N-C | Formic Acid | Nitro compounds | High activity and selectivity, stable and reusable. nih.gov |

| Pd/C | NaBH₄ | Nitroarenes | Rapid reaction at room temperature. researchgate.net |

| Raney Nickel | H₂ (gas) | Nitro compounds | Effective, used where dehalogenation is a concern. chemistrytalk.org |

Investigation of Side Reactions during Reduction Processes

The reduction of nitro compounds, including nitroenamines, can be accompanied by several side reactions, primarily arising from the stabilization and subsequent reaction of reduction intermediates. The specific side products formed depend heavily on the reaction conditions (reductant, catalyst, solvent, pH).

Incomplete Reduction: If the reduction is halted or inefficient, intermediates such as nitroso and hydroxylamine species can be isolated. These intermediates can also participate in condensation reactions.

Condensation Reactions: Under certain conditions, particularly in the reduction of aromatic nitro compounds, the nitroso and hydroxylamine intermediates can condense to form azoxy, azo, or hydrazo compounds. While less common for aliphatic systems, the potential for intermolecular reactions exists.

Over-reduction: In the case of this compound, complete reduction would yield 2-(aminomethyl)pyrrolidine. However, aggressive conditions could potentially lead to ring-opening or other degradation pathways, though this is generally less common with catalytic hydrogenation.

Reaction with Solvent/Donor: In CTH, the hydrogen donor or its decomposition products can sometimes react with the substrate or intermediates.

For the electrochemical reduction of related compounds like nitrones, dimerization of radical intermediates has been observed, leading to undesired products like aldazine (B74668) bis-N-oxides. nih.gov This highlights the importance of optimizing reaction conditions, such as current density, to favor the desired reduction pathway over competing side reactions.

Cycloaddition Reactions Involving the Nitromethylidene Unit

The exocyclic double bond in this compound is part of a "push-pull" system. The electron-donating pyrrolidine nitrogen (the "push") and the electron-withdrawing nitro group (the "pull") render the double bond highly polarized and electron-deficient. This electronic character makes it a reactive component in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-deficient C=C bond of the nitromethylidene unit can act as an excellent dienophile in normal-electron-demand Diels-Alder reactions. organic-chemistry.org When reacted with an electron-rich conjugated diene, it can form a six-membered ring. For example, the reaction of β-fluoro-β-nitrostyrenes with cyclic dienes like cyclopentadiene (B3395910) proceeds readily to form bicyclic adducts. beilstein-journals.org A similar reactivity is expected for this compound, providing a pathway to complex fused-ring systems.

[2+2] Cycloaddition: Enamines are known to undergo [2+2] cycloadditions with electron-deficient alkenes like nitroalkenes, often leading to the formation of cyclobutane (B1203170) rings. researchgate.net Given that the nitromethylidene unit is itself an electron-deficient alkene, it could potentially undergo photodimerization or react with other electron-rich alkenes in a [2+2] fashion, particularly under photochemical conditions. nih.gov

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The double bond can also act as the dipolarophile in [3+2] cycloadditions with 1,3-dipoles such as nitrones or azides. wikipedia.org This reaction is a powerful tool for constructing five-membered heterocyclic rings.

The specific outcome and stereoselectivity of these cycloaddition reactions would be influenced by steric hindrance from the pyrrolidine ring and the electronic nature of the reaction partner.

Nucleophilic and Electrophilic Reactivity Profiles of the Pyrrolidine Nitrogen

The reactivity of the nitrogen atom in this compound is fundamentally altered by its participation in the conjugated nitro-enamine system. In a simple pyrrolidine molecule, the nitrogen atom possesses a lone pair of electrons, making it both a Lewis base and a nucleophile, readily reacting with electrophiles like alkyl halides.

However, in this compound, the nitrogen lone pair is significantly delocalized into the π-system of the double bond and the nitro group. This resonance delocalization has two major consequences:

Reduced Nucleophilicity and Basicity: The electron density on the nitrogen atom is substantially decreased. As a result, the nitrogen is a very weak nucleophile and a very weak base. It is not readily protonated except under strongly acidic conditions, and it is generally unreactive towards electrophiles such as alkylating agents. nih.govnih.gov

Enhanced Nucleophilicity of the β-Carbon: While the nitrogen's nucleophilicity is suppressed, the delocalization increases the electron density at the β-carbon of the enamine system (the carbon of the double bond not attached to the nitro group). However, in this specific molecule, the powerful electron-withdrawing effect of the nitro group dominates the system, making the entire C=C bond electron-poor and thus electrophilic, not nucleophilic. The primary nucleophilic site of the molecule is the oxygen atoms of the nitro group.

Therefore, the pyrrolidine nitrogen in this compound does not exhibit the typical nucleophilic profile of a secondary amine. Its reactivity is almost entirely suppressed due to its role as the electron-donating part of the push-pull alkene system.

Tautomeric Equilibria in Nitromethylidenepyrrolidines and Analogous Systems

This compound can theoretically exist in equilibrium with its tautomeric form, the aci-nitro tautomer, also known as a nitronic acid. This type of tautomerism, known as nitro-aci tautomerism, involves the migration of a proton from the α-carbon (the pyrrolidine carbon of the C=N bond) to one of the oxygen atoms of the nitro group. doubtnut.com

Quantum chemical calculations and studies on analogous systems, such as nitroethenediamine derivatives, provide significant insight into this equilibrium. rsc.orgresearchgate.net

Stability: The nitro-enamine form is overwhelmingly the more stable tautomer. rsc.orgresearchgate.net Calculations on model systems indicate that the aci-nitro form is significantly less stable, with energy differences reported to be around 13 kcal/mol. rsc.orgresearchgate.net The greater stability of the nitro form is attributed to the resonance stabilization of the nitro group itself.

Equilibrium Position: Under neutral conditions, the equilibrium lies almost entirely on the side of the this compound tautomer. The aci-nitro form is not present in any significant concentration.

Conditions Favoring the aci-Nitro Form: The aci-nitro tautomer can become more accessible under specific conditions. In the presence of a base, the α-proton can be removed to form a nitronate anion, which is a resonance-stabilized intermediate. Subsequent protonation of this anion on the oxygen atom can generate the aci-nitro tautomer. Furthermore, computational studies suggest that the aci-nitro form becomes more easily accessible under acidic conditions. rsc.orgresearchgate.net

The potential to form the aci-nitro tautomer or the corresponding nitronate anion is important as it can open up alternative reaction pathways, such as in certain alkylation reactions or the Nef reaction.

| Tautomeric Form | Structure | Relative Stability | Key Features |

| Nitro-enamine | R₂C=CH-NO₂ | Highly Stable (Predominant) | Resonance stabilized nitro group. doubtnut.com |

| aci-Nitro (Nitronic Acid) | R₂C-CH=N⁺(O⁻)OH | Unstable | More acidic; accessible under acidic conditions or via nitronate anion. rsc.orgresearchgate.net |

Mechanistic Investigations and Kinetic Studies

Unraveling Reaction Mechanisms through Experimental Techniques

The elucidation of reaction mechanisms involving (2Z)-2-(nitromethylidene)pyrrolidine often employs a combination of spectroscopic and kinetic experiments. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are instrumental in identifying the structures of reactants, products, and, where possible, transient intermediates.

For instance, in the context of Michael additions, a common reaction for nitroalkenes, in situ monitoring by NMR spectroscopy can provide real-time information on the consumption of starting materials and the appearance of products. nih.gov This allows for the determination of reaction rates and the potential observation of intermediate species. Kinetic studies, by systematically varying the concentrations of reactants and catalysts, help to establish the rate law of a reaction, providing insights into the molecularity of the rate-determining step.

Furthermore, isotopic labeling studies can be a powerful tool. By selectively replacing atoms with their heavier isotopes (e.g., hydrogen with deuterium), kinetic isotope effects (KIEs) can be measured. A significant KIE often indicates that the bond to the labeled atom is broken in the rate-determining step of the reaction, offering a deeper understanding of the transition state structure.

Identification and Characterization of Key Reaction Intermediates

The high reactivity of intermediates in the reactions of this compound makes their direct observation and characterization challenging. However, a combination of experimental and computational methods has provided valuable insights into their nature.

In nucleophilic additions to the electrophilic double bond of this compound, the initial step is often the formation of a nitronate intermediate. This species is a key intermediate that dictates the stereochemical course of the reaction. While typically short-lived, its existence can be inferred from the final products and supported by computational modeling.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has emerged as a powerful tool for studying reaction intermediates. nih.gov By mapping the potential energy surface of a reaction, researchers can predict the structures and relative energies of intermediates and transition states. These calculations can help to distinguish between different possible mechanistic pathways and provide a theoretical framework for interpreting experimental observations. For example, in Michael addition reactions, computational studies can model the formation and subsequent protonation of the nitronate intermediate, providing insights into the factors that control diastereoselectivity. nih.gov

Kinetic vs. Thermodynamic Control in Nitromethylidenepyrrolidine Reactions

The outcome of reactions involving this compound can often be directed by controlling the reaction conditions, leading to either the kinetic or the thermodynamic product. libretexts.orgmasterorganicchemistry.com This dichotomy arises when a reaction can proceed through two different pathways to form two different products, one of which is formed faster (the kinetic product) and the other being more stable (the thermodynamic product). libretexts.orgmasterorganicchemistry.com

| Parameter | Kinetic Control | Thermodynamic Control |

| Reaction Temperature | Low | High |

| Reaction Time | Short | Long |

| Governing Factor | Rate of formation (lower activation energy) | Stability of the product (lower Gibbs free energy) |

| Reversibility | Irreversible or quasi-irreversible | Reversible |

In the context of additions to this compound, the initial nucleophilic attack can lead to different stereoisomers. At low temperatures and with short reaction times, the product that is formed via the lowest energy transition state will predominate. masterorganicchemistry.com This is the kinetic product. However, if the reaction is allowed to proceed at a higher temperature for a longer duration, the initial products may have sufficient energy to revert to the starting materials or intermediates and then proceed along the pathway leading to the most stable product. masterorganicchemistry.com This product, the thermodynamic product, will then be the major component of the reaction mixture.

The choice of base or catalyst can also influence the balance between kinetic and thermodynamic control. A bulky base might favor the formation of the sterically less hindered kinetic product, while a smaller, less hindered base might allow for equilibration to the more stable thermodynamic product.

Stereochemical Pathways in Asymmetric Transformations

The development of asymmetric transformations involving this compound is a significant area of research, aiming to control the three-dimensional arrangement of atoms in the product molecules. mdpi.com This is particularly important in the synthesis of chiral pyrrolidine (B122466) derivatives, which are common structural motifs in pharmaceuticals and natural products. mdpi.com

Organocatalysis has proven to be a particularly effective strategy for achieving high levels of stereocontrol in reactions of nitroalkenes. Chiral amines, for example, can react with the nitroalkene to form a chiral enamine or iminium ion intermediate. This intermediate then reacts with the nucleophile in a stereocontrolled manner, directed by the chiral environment of the catalyst.

The stereochemical outcome of these reactions is often rationalized using transition state models. These models, often supported by computational studies, consider the steric and electronic interactions between the substrate, the nucleophile, and the catalyst in the transition state. By understanding these interactions, chemists can design more effective catalysts to achieve higher levels of enantioselectivity and diastereoselectivity.

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Structures for (2Z)-2-(nitromethylidene)pyrrolidine Derivatives

The definitive determination of the molecular structure of this compound derivatives relies on a suite of analytical techniques. The (2Z) configuration, indicating that the nitro group and the pyrrolidine (B122466) ring are on the same side of the exocyclic double bond, is a key structural feature. While specific experimental data for the parent compound, this compound, is not extensively detailed in publicly available literature, structural insights can be gleaned from studies on its derivatives, such as N-alkylated analogues. For instance, the IUPAC name for a closely related compound is (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine. nih.gov The fundamental structure consists of a five-membered pyrrolidine ring with a nitromethylidene group (=CH-NO₂) attached to the carbon at the 2-position.

Application of Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, UV, Mass Spectrometry, X-ray Diffraction)

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound and its derivatives. Each technique provides unique and complementary information about the molecule's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and electronic environment of the atoms within the molecule. For the pyrrolidine ring, characteristic signals for the methylene (B1212753) protons (CH₂) would be expected, with their chemical shifts and coupling patterns providing information about their relative positions and the ring's conformation. The proton of the nitromethylidene group (=CH-NO₂) would appear as a unique signal in the ¹H NMR spectrum, and its chemical shift would be indicative of the electronic effects of the nitro group and the enamine system. In the ¹³C NMR spectrum, the carbons of the pyrrolidine ring and the two carbons of the nitromethylidene moiety would exhibit distinct resonances. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. Key vibrational bands for this compound would include characteristic stretches for the N-H bond (for the parent compound), C-H bonds of the pyrrolidine ring, the C=C double bond of the enamine system, and, most notably, the asymmetric and symmetric stretching vibrations of the nitro group (NO₂). These nitro group stretches typically appear in the regions of 1550-1490 cm⁻¹ and 1380-1300 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugated π-system of the nitromethylidene group in conjugation with the nitrogen lone pair of the pyrrolidine ring is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The position of the maximum absorption (λmax) can be influenced by the solvent polarity and the specific substituents on the pyrrolidine ring. nist.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak in the mass spectrum would confirm the elemental composition. Fragmentation would likely involve the loss of the nitro group and cleavage of the pyrrolidine ring, providing further evidence for the proposed structure. nih.gov

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in the solid state. nih.gov For this compound derivatives, X-ray crystallography could confirm the (Z)-configuration of the exocyclic double bond and provide detailed information about the puckering of the pyrrolidine ring.

| Spectroscopic Technique | Predicted Key Features for this compound |

| ¹H NMR | Signals for pyrrolidine CH₂ protons, Signal for =CH-NO₂ proton |

| ¹³C NMR | Resonances for pyrrolidine carbons, Resonances for C=C carbons |

| IR | N-H stretch (parent compound), C-H stretches, C=C stretch, Asymmetric and symmetric NO₂ stretches |

| UV-Vis | Absorption band(s) due to conjugated π-system |

| Mass Spectrometry | Molecular ion peak, Fragmentation pattern showing loss of NO₂ |

| X-ray Diffraction | Confirmation of (Z)-geometry, Pyrrolidine ring conformation |

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. The two most common puckered conformations are the "envelope" (or "twist") and "half-chair" forms. In the case of this compound, the presence of the exocyclic double bond at the C2 position significantly influences the conformational preferences of the ring.

The introduction of a double bond at C2 flattens that part of the ring, leading to conformations often described as C3-endo or C3-exo envelopes, where the C3 atom is puckered out of the plane of the other four atoms. The specific puckering can be influenced by the substituents on the ring and the nitrogen atom. nih.govresearchgate.net

Computational and Theoretical Chemistry of 2z 2 Nitromethylidene Pyrrolidine

Derivatization Strategies and Functionalization of 2z 2 Nitromethylidene Pyrrolidine

Synthetic Modifications at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine in the pyrrolidine ring of (2Z)-2-(nitromethylidene)pyrrolidine is a key site for synthetic modifications. Standard organic chemistry transformations can be employed to introduce a wide variety of substituents at this position, thereby altering the compound's steric and electronic properties.

Common N-functionalization strategies include:

N-Alkylation: The nitrogen atom can be readily alkylated using alkyl halides or other alkylating agents. For instance, reaction with agents like cyclopropylmethyl chloride in the presence of a base can introduce cyclic alkyl groups. google.com This reaction typically proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkylating agent. Palladium-catalyzed reductive N-alkylation is another efficient method for producing N-alkyl-2-pyrrolidones from glutamic acid, a process that highlights advanced catalytic approaches to N-alkylation. rsc.org

N-Acylation: Acyl groups can be introduced by reacting the pyrrolidine nitrogen with acyl chlorides or anhydrides. This transformation converts the secondary amine into an amide, which can significantly impact the molecule's biological activity and metabolic stability. The N1-C2 bond of the 2-azetidinone ring in β-lactams, for example, is opened through an acylation process, demonstrating the importance of this reaction in bioactive compounds. researchgate.net

N-Arylation: The introduction of aryl groups can be achieved through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl pyrrolidines, which are common motifs in pharmacologically active compounds.

These modifications are fundamental in medicinal chemistry for tuning properties like solubility, lipophilicity, and target-binding affinity.

Table 1: Examples of N-Alkylation Reactions on Pyrrolidine Scaffolds

| Alkylating Agent | Catalyst/Conditions | Product Type |

|---|---|---|

| Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH) | N-Alkyl-pyrrolidine |

| Carbonyl Compound (R₂C=O) | Reducing Agent (e.g., H₂, Pd/C) | N-Alkyl-pyrrolidine |

| Aryl Bromide (Ar-Br) | Palladium Catalyst (e.g., Pd(OAc)₂) | N-Aryl-pyrrolidine |

Introduction of Diverse Substituents onto the Pyrrolidine Ring System

Functionalization of the carbon skeleton of the pyrrolidine ring allows for the creation of derivatives with defined stereochemistry and substitution patterns. Recent advances in synthetic methodology have provided several routes to achieve such modifications.

Strategies for ring functionalization include:

C-H Functionalization: Direct C-H activation and functionalization have emerged as powerful tools for modifying heterocyclic systems, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. nih.gov

Lithiation and Electrophilic Quenching: Deprotonation of the pyrrolidine ring using strong bases like organolithium reagents can generate a nucleophilic center, which can then react with various electrophiles to introduce substituents.

Cycloaddition Reactions: The pyrrolidine scaffold can be constructed through cycloaddition reactions, which simultaneously install multiple substituents with high stereocontrol. The [3+2] cycloaddition (Huisgen reaction) is a notable example used to synthesize functionalized spiro[pyrrolidine-2,3'-oxindoles]. mdpi.comresearchgate.net

Halogenation: The introduction of a halogen atom, such as bromine, onto the pyrrolidine ring creates a handle for further synthetic transformations, such as cross-coupling reactions. The preparation of 3-Bromo-2-(nitromethylene)pyrrolidine serves as a direct example of this strategy. researchgate.net

These methods enable the synthesis of a wide array of substituted pyrrolidines, including those with vicinal stereocenters, which are important for creating complex molecular architectures. elsevierpure.com

Chemo- and Regioselective Functionalization of the Nitromethylidene Group

The nitromethylidene group, an example of a nitroalkene, is a highly versatile functional group due to its electrophilic nature. This allows for a variety of chemo- and regioselective transformations.

Key reactions involving the nitromethylidene group include:

Michael Addition: The β-carbon of the nitroalkene is susceptible to nucleophilic attack. This allows for conjugate addition reactions with a wide range of nucleophiles, including carbanions, amines, and thiols, to introduce new substituents.

Reduction: The nitro group can be selectively reduced to an amine, providing a route to α,β-diamino acid derivatives. Alternatively, the carbon-carbon double bond can be reduced to yield a 2-(nitromethyl)pyrrolidine derivative.

Cycloaddition Reactions: The electron-deficient double bond can participate as a dienophile in Diels-Alder reactions or in [3+2] cycloadditions with suitable partners, leading to the construction of more complex cyclic systems. The reaction of nitrostyrene-based compounds in [3+2] cycloadditions highlights the utility of the nitroalkene moiety in building complex heterocyclic scaffolds. mdpi.comresearchgate.net

The ability to selectively functionalize this group without altering the pyrrolidine core is crucial for creating structural diversity. Palladium-catalyzed chemo- and regioselective C-H bond functionalization represents a powerful strategy for modifying complex molecules with precision. nih.gov

Development of Enantioenriched Derivatives through Asymmetric Synthesis

The synthesis of single-enantiomer pyrrolidine derivatives is of significant interest, particularly for pharmaceutical applications where stereochemistry often dictates biological activity. Several asymmetric strategies can be employed to generate enantioenriched derivatives of this compound.

Prominent asymmetric synthesis approaches include:

Chiral Pool Synthesis: Starting from readily available chiral precursors like proline or 4-hydroxyproline, new derivatives can be synthesized while retaining the initial stereochemistry. nih.gov

Organocatalysis: Chiral organocatalysts, particularly those derived from proline itself, are highly effective in catalyzing asymmetric reactions to form substituted pyrrolidines with high enantioselectivity. unibo.it Diarylprolinol silyl (B83357) ethers, for instance, are widely used for the asymmetric functionalization of aldehydes. unibo.it

Metal-Catalyzed Asymmetric Reactions: Chiral metal complexes can catalyze a variety of transformations, such as hydrogenations, alkylations, and cyclizations, to produce chiral pyrrolidines.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the pyrrolidine nitrogen can direct the stereochemical outcome of subsequent reactions on the ring. The auxiliary can then be removed to yield the enantioenriched product. scilit.com

These methods have been successfully applied to the synthesis of a wide range of chiral pyrrolidines, including those with multiple stereocenters. nih.govnih.gov

Table 2: Overview of Asymmetric Synthesis Strategies for Pyrrolidines

| Strategy | Description | Key Features |

|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules (e.g., amino acids) as starting materials. nih.gov | Readily available starting materials, predictable stereochemistry. |

| Organocatalysis | Employs small chiral organic molecules to catalyze reactions. unibo.it | Metal-free, often mild reaction conditions, high enantioselectivity. |

| Metal Catalysis | Uses chiral metal-ligand complexes to induce asymmetry. | High turnover numbers, broad substrate scope. |

Application of Derivatization in Analytical Methodologies (e.g., HPLC-ESI-MS/MS)

Derivatization plays a crucial role not only in modifying a compound's properties but also in facilitating its analysis. For analytical techniques like High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS), chemical modification can enhance detection sensitivity, improve chromatographic separation, and provide structural information.

Applications in analytical methods include:

Improving Ionization Efficiency: Introducing a functional group that is easily ionizable (e.g., a basic nitrogen atom) can enhance the signal in ESI-MS.

Chromatographic Separation: Altering the polarity of the molecule through derivatization can improve its retention and separation on a given HPLC column.

Chiral Analysis: Derivatization with a chiral reagent can convert a pair of enantiomers into diastereomers, which can then be separated on a standard (achiral) HPLC column.

Structural Elucidation: The fragmentation pattern in MS/MS is highly dependent on the molecule's structure. Introducing specific functional groups can lead to characteristic fragment ions, aiding in the identification of the parent compound and its metabolites. researchgate.net For instance, piperidine (B6355638) or pyrrolidine rings in nitazene (B13437292) analogs produce diagnostic product ions at m/z 112 and m/z 98, respectively. researchgate.net

UHPLC-ESI-MS/MS is a powerful technique for the simultaneous determination of multiple components in complex matrices, offering high sensitivity, a wide linear range, and short analysis times. nih.govmdpi.com The development of such methods is essential for pharmacokinetic studies and quality control. academicjournals.org

Table 3: Representative MS/MS Fragmentation Ions for Pyrrolidine-Containing Structures

| Precursor Ion [M+H]⁺ (m/z) | Diagnostic Product Ion (m/z) | Proposed Fragment Structure |

|---|---|---|

| Varies | 98 | Pyrrolidine-related fragment researchgate.net |

| Varies | 70 | Protonated pyrrolidine ring |

Applications As a Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Heterocyclic Frameworks

The inherent reactivity of (2Z)-2-(nitromethylidene)pyrrolidine makes it a valuable precursor for the synthesis of more elaborate heterocyclic systems. The pyrrolidine (B122466) ring is a core structure in numerous pharmaceuticals and natural products, and this building block provides a direct entry point to this scaffold. nih.govnih.govresearchgate.net Synthetic chemists leverage the compound's electrophilic character to engage it in cycloaddition and annulation reactions.

For instance, the reaction of similar β-nitroacrylates with 1,2-bisnucleophiles has been shown to be an effective method for constructing six-membered heterocyclic rings like piperazin-2-ones and morpholin-2-ones. researchgate.net This strategy involves a tandem addition-cyclization sequence where the nucleophile attacks the activated double bond, followed by an intramolecular reaction to form the new ring. Such methodologies highlight the potential of nitromethylidene-containing heterocycles to act as linchpins in the assembly of complex, polycyclic frameworks. Furthermore, the pyrrolidine motif itself is a key component in a wide range of drugs, acting as a versatile scaffold in medicinal chemistry. nih.govnih.govmdpi.com

Precursor for Aminomethylpyrrolidines and Related Nitrogen-Containing Compounds

The nitro group in this compound is a synthetic handle that can be readily transformed into other nitrogen-containing functionalities, most notably an amino group. The reduction of the nitro group is a fundamental transformation in organic synthesis and provides access to aminomethylpyrrolidine derivatives. These reduction reactions can be achieved using various reagents, such as catalytic hydrogenation or metal-mediated reductions (e.g., with zinc), as demonstrated in the synthesis of related pyrrolidine structures. thieme-connect.de

The resulting aminomethylpyrrolidines are valuable intermediates themselves, often incorporated into larger molecules in drug discovery programs. For example, pyrrolidin-2-ylmethanamine (B1209507) is a key intermediate in the synthesis of Raclopride, a selective dopamine (B1211576) antagonist. mdpi.com Beyond simple reduction, the nitromethylidene group can participate in reactions that lead to other nitrogenous heterocycles. For instance, reactions with aminopyrazoles can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. researchgate.net Additionally, the pyrrolidine scaffold is central to compounds like pyrrolidine-2-carbonitrile, which has been investigated for its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes. nih.gov

Role in the Synthesis of Bridged and Spirocyclic Pyrrolidine Derivatives

This compound and analogous structures are instrumental in the synthesis of conformationally constrained pyrrolidine derivatives, such as bridged and spirocyclic systems. These three-dimensional structures are of significant interest in medicinal chemistry as they can improve physicochemical properties like solubility while reducing lipophilicity. enamine.netenamine.net

Spirocyclic Pyrrolidines: The synthesis of spirocyclic pyrrolidines often involves the [3+2] cycloaddition reaction of an azomethine ylide with an electron-deficient alkene. researchgate.netresearchgate.net The exocyclic double bond of this compound makes it an ideal dipolarophile for such reactions. Another powerful strategy is the organocatalytic conjugate addition of aldehydes to nitro-olefins, which can be followed by a reductive cyclization to furnish highly functionalized spirocyclic pyrrolidine derivatives with excellent enantioselectivity. thieme-connect.de These multi-component reactions allow for the rapid assembly of complex spiro-heterocycles from simple starting materials. nih.govrsc.org

Bridged Pyrrolidines: The incorporation of a bridge into the pyrrolidine ring creates rigid structures like 2-azabicyclo[2.1.1]hexanes. enamine.netenamine.net While direct synthesis from this compound is less common, its role as a foundational pyrrolidine synthon is relevant. The development of robust syntheses for functionalized bridged pyrrolidines addresses key challenges in medicinal chemistry by providing building blocks with enhanced 3D character. enamine.netenamine.net

Below is a table summarizing examples of reaction types used to generate these complex pyrrolidine structures.

| Target Structure | Key Reaction Type | Starting Material Example | Ref. |

| Spirocyclic Pyrrolidine | [3+2] Cycloaddition | Exocyclic alkene & Azomethine ylide | researchgate.netresearchgate.net |

| Spirocyclic Pyrrolidine | Organocatalytic Conjugate Addition | Nitro-olefin & Aldehyde | thieme-connect.de |

| Spirocyclic Pyrrolidine | Three-Component Reaction | 5-Arylidene thiazolidine-2,4-dione, Isatin, Secondary amino acid | nih.govrsc.org |

| Bridged Pyrrolidine | Multi-step robust synthesis | Various | enamine.netenamine.net |

Contribution to the Stereochemical Diversity of Pyrrolidine-Containing Compounds

The pyrrolidine ring is a privileged scaffold that can present substituents in well-defined three-dimensional space, and controlling its stereochemistry is crucial for biological activity. nih.govnih.gov this compound serves as a planar, prochiral starting material that can be elaborated into a wide variety of stereochemically rich products.

Asymmetric synthesis methodologies are frequently applied to pyrrolidine precursors to achieve high levels of stereocontrol. nih.govresearchgate.net A prominent method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the creation of multiple stereocenters in a single step with high enantioselectivity. rsc.org The reaction involving this compound or similar Michael acceptors can introduce new vicinal stereocenters. nih.gov Furthermore, strategies such as hydrozirconation-cyclization of chiral N-allyl oxazolidines have been developed for the diastereoselective synthesis of substituted pyrrolidines. nih.gov The introduction of substituents, such as fluorine, can also significantly influence the conformational behavior and stereochemical outcome of reactions involving the pyrrolidine ring. beilstein-journals.org

The table below illustrates different approaches to achieve stereochemical control in pyrrolidine synthesis.

| Synthetic Approach | Key Feature | Outcome | Ref. |

| Asymmetric 1,3-Dipolar Cycloaddition | Use of chiral catalysts with azomethine ylides | Enantioselective formation of substituted pyrrolidines | rsc.org |

| Organocatalytic Conjugate Addition | Enantioselective addition to a nitro-olefin | Creation of stereocenters prior to cyclization | thieme-connect.de |

| Memory of Chirality | Intramolecular SN2' reaction of α-amino ester enolates | Construction of vicinal quaternary-tertiary stereocenters | nih.gov |

| Substrate Control | Cyclization of chiral precursors (e.g., N-allyl oxazolidines) | Diastereoselective synthesis of pyrrolidines | nih.gov |

Applications in Scaffold Diversification and Chemical Library Synthesis

In modern drug discovery, the generation of chemical libraries containing diverse molecular scaffolds is essential for identifying novel bioactive compounds. The pyrrolidine ring is a highly sought-after scaffold for such libraries due to its frequent appearance in approved drugs and its ability to explore three-dimensional chemical space. nih.govresearchgate.net

This compound is an attractive starting point for library synthesis due to its potential for diversification. The reactive nitromethylidene group can be functionalized in numerous ways (e.g., via Michael additions, reductions, cycloadditions), while the pyrrolidine nitrogen can be acylated or alkylated. This allows for the rapid generation of a large number of analogues from a common intermediate.

Encoded combinatorial chemistry has been successfully applied to create libraries of highly functionalized pyrrolidines for screening against biological targets. nih.govresearchgate.net In this approach, chemical tags are used to record the synthetic history of each compound on a solid support, enabling the rapid identification of active molecules from large libraries. The versatility of this compound makes it an ideal building block for such split-and-pool synthesis strategies, facilitating the exploration of vast chemical space around the privileged pyrrolidine core.

Q & A

Q. What are the key synthetic strategies for (2Z)-2-(nitromethylidene)pyrrolidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between pyrrolidine derivatives and nitroalkanes under controlled conditions. For example, highlights the use of mild reaction conditions (e.g., DMF as a solvent, potassium carbonate as a base, and heating at 150°C) to optimize yield and reduce side reactions in analogous pyrrolidine syntheses . Catalytic methods, such as palladium-promoted equilibria (as in ), may enhance stereochemical control for Z-isomer formation . Key variables include temperature, solvent polarity, and base strength, which affect nitroalkene intermediate stability. Purification often involves column chromatography or recrystallization, with yields typically ranging from 70–93% for similar compounds .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and regioselectivity. For instance, details ¹H NMR analysis of pyrrolidine derivatives (e.g., δ 3.3–3.3 ppm for pyrrolidine protons), while ¹³C NMR identifies nitromethylidene carbons (~140–160 ppm) . Infrared (IR) spectroscopy detects NO₂ stretching vibrations (~1520 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves absolute configuration if single crystals are obtainable.

Q. How can researchers mitigate hazards during handling and storage of this compound?

- Methodological Answer : Although specific safety data for this compound is limited, outlines protocols for structurally similar nitro compounds:

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact due to potential irritancy.

- Storage : Seal in inert containers under nitrogen, away from light and moisture. Store at –20°C for long-term stability .

- Emergency : For spills, use absorbent materials (e.g., sand) and avoid aqueous cleanup to prevent unintended reactions.

Advanced Research Questions

Q. How do electronic and steric factors influence the Z/E isomer ratio in this compound synthesis?

- Methodological Answer : The Z-isomer predominates due to conjugation between the nitro group and pyrrolidine ring, stabilizing the planar transition state. demonstrates that electron-withdrawing substituents (e.g., CF₃) increase Z-selectivity by enhancing nitro group electron deficiency . Steric hindrance from bulky substituents on pyrrolidine disfavors the E-isomer. Computational studies (DFT) can model transition states to predict isomer ratios. Experimental validation involves varying substituents and analyzing ratios via HPLC or NOESY NMR.

Q. What role does this compound play in asymmetric catalysis or organocatalysis?

- Methodological Answer : The nitromethylidene group acts as a hydrogen-bond acceptor, enabling enantioselective transformations. describes analogous pyrrolidine derivatives as organocatalysts in Michael additions or aldol reactions . For example, chiral pyrrolidine catalysts achieve >90% enantiomeric excess (ee) in ketone reductions. To optimize catalytic efficiency, modify the pyrrolidine backbone with electron-donating groups (e.g., methoxy) and test activity in model reactions like asymmetric epoxidation.

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or impurity profiles. emphasizes rigorous SAR studies to isolate structural determinants of activity . For example:

- Step 1 : Reproduce assays under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity).

- Step 2 : Synthesize analogs with systematic modifications (e.g., nitro → cyano) to identify pharmacophores.

- Step 3 : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins (e.g., kinases).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.